

# Basic Pharmacokinetic Profile of Fosinopril in Rodents: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fosinopril*

Cat. No.: *B1673572*

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This technical guide provides a comprehensive overview of the basic pharmacokinetic profile of **Fosinopril** in commonly used preclinical rodent models. **Fosinopril**, an ester prodrug, is hydrolyzed in vivo to its active diacid metabolite, **fosinoprilat**, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in rodents is fundamental for the non-clinical development and interpretation of pharmacology and toxicology studies.

## Core Pharmacokinetic Parameters

The pharmacokinetic profile of **Fosinopril** is primarily characterized by the systemic exposure to its active metabolite, **fosinoprilat**. Following oral administration, **Fosinopril** is slowly absorbed and rapidly and completely hydrolyzed to **fosinoprilat**.

## Data Presentation

While comprehensive tabular data for **Fosinopril** and **fosinoprilat** in various rodent species is not readily available in a single source, the following tables summarize the key pharmacokinetic parameters gathered from multiple studies in rats.

Table 1: Pharmacokinetic Parameters of **Fosinoprilat** in Rats After Oral Administration of **Fosinopril**

Parameter	Value	Species/Strain	Dosage	Reference
Absorption				
Oral Bioavailability (%)	9.7 - 13.6	Rat	Not Specified	[1]
Distribution				
Protein Binding (%)	≥ 95	Rat	Not Specified	[2]
Elimination				
Half-life (t <sub>1/2</sub> ) (hours)	~11.5 (effective)	Rat (normotensive)	Repeated doses	[2][3]
Primary Excretion Routes	Renal and Fecal (approximately equal)	Rat	Not Specified	[4][5]

Table 2: Tissue Distribution of **Fosinoprilat** in Male Rats 24 Hours After a Single Oral Dose of **<sup>14</sup>C-Fosinopril** (25 mg/kg)

Tissue	Relative Concentration	Reference
Large Intestine	Highest	[2][3]
Small Intestine	High	[2][3]
Plasma	High	[2][3]
Liver	High	[2][3]
Lungs	High	[2][3]
Kidneys	High	[2][3]

## Key Pharmacokinetic Processes

### Absorption

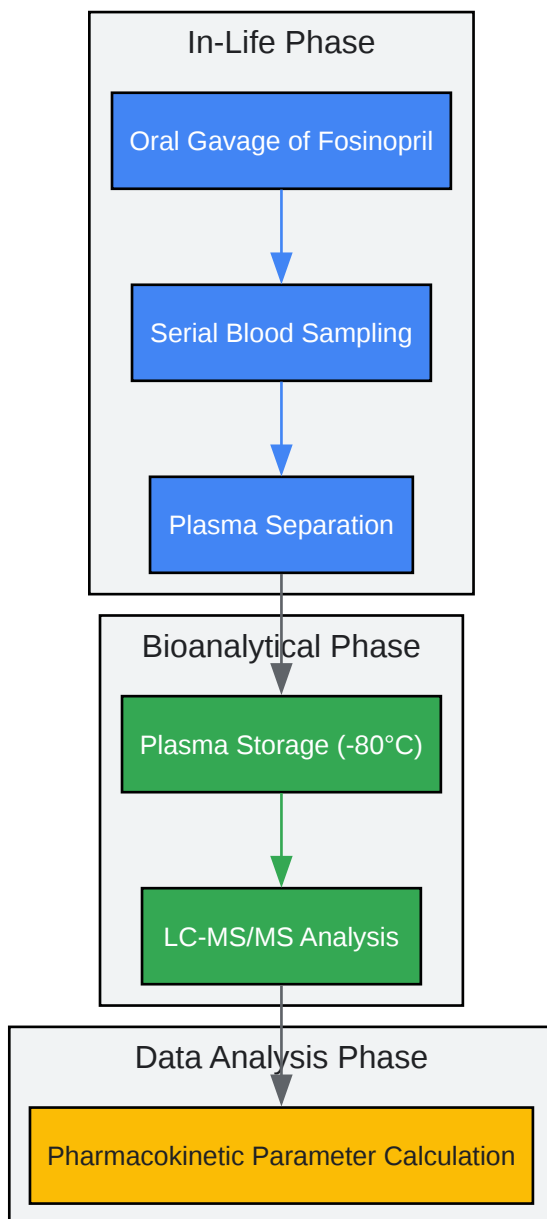
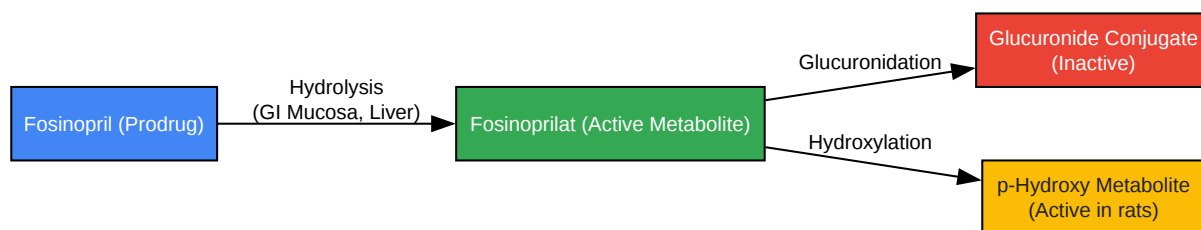
**Fosinopril** is absorbed from the proximal small intestine (duodenum/jejunum)[1][4]. The absolute oral absorption of **Fosinopril** in rats has been reported to be in the range of 9.7% to 13.6%[1].

## Distribution

Following absorption and conversion to **fosinoprilat**, the active metabolite is highly bound to plasma proteins ( $\geq 95\%$ )[2]. Studies in pregnant rats have shown that **fosinoprilat** can cross the placenta[1]. However, animal studies indicate that **fosinopril** and **fosinoprilat** do not cross the blood-brain barrier[4]. Twenty-four hours after a single oral dose of radiolabeled **fosinopril** in male rats, the highest concentrations of **fosinoprilat** were observed in the large and small intestines, plasma, liver, lungs, and kidneys[2][3].

## Metabolism

**Fosinopril** is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, **fosinoprilat**[2][4]. This biotransformation is believed to occur in the gastrointestinal mucosa and the liver[3][5]. In addition to hydrolysis, **fosinoprilat** can be further metabolized to a glucuronide conjugate and a p-hydroxy metabolite[1][3][4][5]. In rats, the p-hydroxy metabolite of **fosinoprilat** is as potent an ACE inhibitor as **fosinoprilat** itself, while the glucuronide conjugate is devoid of ACE inhibitory activity[1][3][4][5].



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